molecular formula C24H35NOS B2978579 2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol CAS No. 514183-44-9

2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol

Cat. No. B2978579
CAS RN: 514183-44-9
M. Wt: 385.61
InChI Key: KKRCTRJEUCMAHD-UHFFFAOYSA-N
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Description

“2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol” is a chemical compound with the molecular formula C20H33NO . It is also known by other names such as 2,6-Bis(2-methyl-2-propanyl)-4-(1-piperidinylmethyl)phenol .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 2,6-ditert-butyl-4-methylpyridine involves the reaction of trimethylacetyl chloride, tert-butanol, and trifluoromethanesulfonic acid to produce 2,6-ditert-butyl-4-methylpyran (trifluoromethanesulfonic acid) salt. This salt is then suspended in ethanol and reacted with concentrated ammonia at -60°C to generate 2,6-ditert-butyl-4-methylpyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Photo- and Thermal-Stabilizers in Polymers

Researchers have explored the use of phenols like 2,6-di-tert-butyl-4-methylphenol and its analogs as photo- and thermal-stabilizers in polymers. These compounds, when combined with hindered amine stabilizers, have shown promising results in enhancing the stability of polypropylene against light and thermal degradation (Mosnáček et al., 2003).

Potential in Antioxidant and Anti-Cancer Drugs

A study on 2,6-diaminopyridine derivatives, which are structurally related to 2,6-di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol, revealed their potential as antioxidants and anti-cancer drugs. These compounds exhibited higher antioxidant activity compared to their analogs and showed significant activity against certain cancer cell lines (Gibadullina et al., 2019).

Development of Novel Catalysts

Compounds similar to 2,6-di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol have been used to develop new catalysts. For example, a Cu(II)–phenol complex exhibited properties useful in catalyzing reactions like galactose oxidase (Debnath et al., 2013).

Solvatochromic Dyes

Related compounds have been utilized in the synthesis of solvatochromic dyes, which are crucial for determining solvent polarities. Such dyes have applications in various analytical and industrial processes (Shekhovtsov et al., 2012).

Spin Interaction in Metal Complexes

Studies on Schiff and Mannich bases, related to 2,6-di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol, have provided insights into the spin interaction in zinc complexes. These findings are significant for understanding magnetic properties in coordination chemistry (Orio et al., 2010).

Electrocatalysis and Oxidative Reactions

Electrochemical studies have been conducted on similar compounds, revealing their potential in catalyzing oxidative reactions. Such research is crucial for developing new methods in organic synthesis and materials science (Zabik et al., 2016).

Mechanism of Action

The mechanism of action of “2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol” is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with “2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol” are not specified in the sources I found .

Future Directions

The future directions for the study and application of “2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol” are not specified in the sources I found .

properties

IUPAC Name

2,6-ditert-butyl-4-[piperidin-1-yl(thiophen-2-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NOS/c1-23(2,3)18-15-17(16-19(22(18)26)24(4,5)6)21(20-11-10-14-27-20)25-12-8-7-9-13-25/h10-11,14-16,21,26H,7-9,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRCTRJEUCMAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CS2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol

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